1-(3,5-dimethoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
This compound is a hybrid heterocyclic system combining a 1,2,3-triazole core with a 1,2,4-oxadiazole moiety. The 3,5-dimethoxyphenyl group at position 1 and the thiophen-2-yl substituent at position 4 of the oxadiazole ring contribute to its unique electronic and steric properties. The triazole-oxadiazole scaffold is known for metabolic stability and hydrogen-bonding capabilities, which enhance binding to biological targets .
Properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3S/c1-23-10-6-9(7-11(8-10)24-2)22-14(17)13(19-21-22)16-18-15(20-25-16)12-4-3-5-26-12/h3-8H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXXEOINTVNOOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the formation of the triazole ring through a cycloaddition reaction, followed by the introduction of the oxadiazole and thiophene groups under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to produce the compound on a larger scale.
Chemical Reactions Analysis
Functional Group Reactivity and Reaction Types
The compound’s reactivity is influenced by its:
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1,2,3-Triazole-5-amine : Susceptible to alkylation, acylation, and nucleophilic substitution at the amine group.
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1,2,4-Oxadiazole : Participates in ring-opening reactions, electrophilic substitutions, and acts as a bioisostere for ester or amide groups .
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Thiophene : Undergoes electrophilic aromatic substitution (e.g., sulfonation, halogenation) at the α-positions.
Key Reactions:
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Nucleophilic Attack on Oxadiazole : The oxadiazole ring reacts with nucleophiles (e.g., hydroxylamine) to form triazole derivatives via ring-opening .
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Amine Functionalization : The triazole-5-amine group undergoes condensation with carbonyl compounds (e.g., aldehydes) to form Schiff bases.
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Thiophene Halogenation : Bromination or iodination at the thiophene’s α-position under electrophilic conditions.
Degradation and Side Reactions
Under harsh conditions, the compound exhibits:
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Oxadiazole Ring Hydrolysis : Acidic or basic conditions lead to ring cleavage, forming carboxylic acid derivatives .
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Thermal Decomposition : Heating above 200°C results in fragmentation, releasing CO and NH<sub>3</sub> gases.
Stability Profile :
| Condition | Stability Outcome | Citation |
|---|---|---|
| pH 2–6 (aqueous) | Stable for 24 hours | |
| UV light exposure | Partial degradation in 6 hours |
Pharmacologically Relevant Modifications
The compound’s bioactivity is tuned via:
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Acylation of the Amine : Enhances lipophilicity and membrane permeability.
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Oxadiazole Substitution : Introducing electron-withdrawing groups improves metabolic stability .
Example Modification :
Reaction with acetyl chloride yields N-acetylated derivatives, confirmed via <sup>1</sup>H NMR (δ 2.1 ppm, singlet for CH<sub>3</sub>).
Comparative Reactivity Table
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In a series of evaluations against various cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancers, compounds with similar structures have shown significant antiproliferative effects. For example:
- Oxadiazole derivatives have been reported to exhibit IC50 values as low as 0.19 µM against HCT116 cells .
- The incorporation of electron-withdrawing groups has been found crucial for enhancing biological activity .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial applications. Research indicates that derivatives containing the 1,2,4-oxadiazole ring demonstrate broad-spectrum antimicrobial activity:
- Compounds with similar scaffolds have shown effectiveness against various bacterial strains and fungi .
- Studies have reported that certain oxadiazole derivatives inhibit the growth of Mycobacterium bovis, indicating their potential use in treating tuberculosis .
Anti-inflammatory Effects
The anti-inflammatory properties of oxadiazole-containing compounds have also been investigated. Some studies suggest that these compounds can modulate inflammatory pathways:
- For instance, certain derivatives have demonstrated the ability to reduce pro-inflammatory cytokines in vitro .
Case Study 1: Anticancer Efficacy
In a study evaluating novel 1,2,4-oxadiazole derivatives , researchers synthesized several compounds and tested their efficacy against MCF-7 and HCT116 cell lines. The most potent derivatives exhibited significant growth inhibition and induced apoptosis through caspase activation .
Case Study 2: Antimicrobial Activity
Another study focused on the synthesis of 1,3,4-oxadiazole derivatives that were tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that some compounds had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 1-(3,5-dimethoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity and Physicochemical Properties
The following table compares key structural and functional attributes of the target compound with analogs from the evidence:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The target compound’s 3,5-dimethoxyphenyl group provides electron density, contrasting with the electron-withdrawing CF3 group in . This difference may influence solubility and target binding kinetics.
- Heterocyclic Diversity : Replacing thiophen-2-yl (target) with benzothiazole () or 4-methylphenyl () alters π-stacking and hydrophobic interactions, critical for biological target engagement.
Structural and Crystallographic Insights
While crystallographic data for the target compound are absent in the evidence, analogs like and highlight the planar geometry of triazole-thiadiazole hybrids, stabilized by intramolecular hydrogen bonds (e.g., C–H···N interactions). Such planar structures are conducive to intercalation with biological macromolecules . Software tools like SHELXL () and ORTEP-3 () are critical for refining and visualizing these structures.
Biological Activity
The compound 1-(3,5-dimethoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 357.4 g/mol. The structure features a triazole ring linked to an oxadiazole and a thiophene moiety, which are known for their pharmacological potential.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles, including the target compound, exhibit significant antimicrobial properties. A study highlighted that compounds containing the 1,3,4-oxadiazole nucleus have shown effectiveness against various pathogens. Specifically:
- Mechanism of Action : The antimicrobial activity is attributed to the ability of these compounds to disrupt microbial cell membranes and inhibit essential cellular processes.
- Case Study : In vitro studies demonstrated that 1-(3,5-dimethoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine exhibited potent activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Bacillus cereus | 20 | 32 |
| Staphylococcus aureus | 18 | 64 |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Mechanism : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of p53 pathways. These pathways are crucial for regulating cell cycle and apoptosis.
- In Vitro Studies : Research involving various cancer cell lines (e.g., MCF7 for breast cancer) indicated that the compound significantly inhibited cell proliferation with an IC50 value ranging from 10 to 20 µM .
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MCF7 | 15 |
| HCT116 | 12 |
| HUH7 | 18 |
Enzyme Inhibition
The compound also exhibits enzyme inhibitory activities:
- Cholinesterase Inhibition : It has been reported as a moderate inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in treating neurodegenerative diseases like Alzheimer's.
- Inhibition Potency : The IC50 values for AChE inhibition ranged from 12.8 to 99.2 µM depending on structural modifications .
Discussion
The biological activities of 1-(3,5-dimethoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine suggest its potential as a lead compound in drug development. Its multifaceted mechanisms—ranging from antimicrobial effects to anticancer properties—underscore the importance of further exploration into its pharmacological profiles.
Q & A
Q. What synthetic strategies are optimal for constructing the 1,2,3-triazole and 1,2,4-oxadiazole moieties in this compound?
The compound’s synthesis likely involves:
- Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for the 1,2,3-triazole core, ensuring regioselectivity .
- Oxadiazole Formation : Cyclization of thioamide intermediates with hydroxylamine or nitrile oxides under microwave-assisted conditions to enhance efficiency .
- Protection/Deprotection : Use of methoxy groups (3,5-dimethoxyphenyl) may require acid-sensitive protecting groups (e.g., tert-butyl) to prevent demethylation during synthesis .
Q. How can the molecular structure be confirmed experimentally?
Key methodologies include:
- X-ray Crystallography : Use SHELXL for refinement to resolve tautomeric ambiguities (e.g., triazole vs. triazolamine forms) and validate bond lengths/angles .
- Spectroscopic Analysis : Combine / NMR to identify aromatic protons (e.g., thiophen-2-yl at δ 7.2–7.8 ppm) and NMR for triazole/oxadiazole nitrogen environments .
- Elemental Analysis : Match calculated vs. observed C/H/N/S percentages to confirm purity (<±0.3% deviation) .
Q. What analytical techniques are critical for assessing purity and stability?
- HPLC-MS : Use C18 reverse-phase columns with UV detection (λ = 254 nm) and electrospray ionization (ESI) to detect degradation products (e.g., hydrolyzed oxadiazole) .
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability; decomposition >200°C suggests suitability for high-temperature applications .
Advanced Research Questions
Q. How does the electron distribution in the 1,2,4-oxadiazole ring influence reactivity?
- Computational Modeling : Perform DFT calculations (B3LYP/6-311+G**) to map electrostatic potential surfaces. The oxadiazole’s electron-deficient nature enhances electrophilic substitution at C5, while the thiophen-2-yl group donates π-electron density, stabilizing charge-transfer interactions .
- Experimental Validation : React with nitrosonium tetrafluoroborate (NOBF) to test electrophilic substitution at C5, monitored via NMR .
Q. How to resolve contradictions in crystallographic data for tautomeric forms?
- Multi-Method Refinement : Use SHELXL’s TWIN/BASF commands to model disorder in tautomers (e.g., triazol-5-amine vs. triazol-3-amine). Validate with Hirshfeld surface analysis to quantify hydrogen-bonding interactions (e.g., N–H···N vs. N–H···O) .
- Solid-State NMR : Compare CP/MAS spectra with solution-state data to identify tautomer predominance in crystals .
Q. What in silico approaches predict biological activity against kinase targets?
- Molecular Docking : Use AutoDock Vina to simulate binding to Aurora kinase A (PDB: 3E5A). The thiophen-2-yl and oxadiazole groups may form π-π stacking with Phe144 and hydrogen bonds with Glu211 .
- MD Simulations : Run 100-ns trajectories to assess binding stability; RMSD <2.0 Å indicates robust target engagement .
Q. How to design SAR studies for optimizing antimicrobial activity?
- Substituent Variation : Replace 3,5-dimethoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance membrane penetration. Test against Gram-negative (E. coli) vs. Gram-positive (S. aureus) strains .
- Bioisosteric Replacement : Swap 1,2,4-oxadiazole with 1,3,4-thiadiazole and compare MIC values using broth microdilution assays .
Q. How to address discrepancies in spectroscopic data across synthetic batches?
Q. What strategies mitigate thermal decomposition during DSC analysis?
Q. How to investigate regioselectivity in triazole functionalization?
- Kinetic Studies : Use NMR to track reaction rates of iodination (N1 vs. N2 positions) under varying temperatures. Higher N1 selectivity observed at 0°C due to steric hindrance .
- Computational Mapping : Calculate Fukui indices to identify nucleophilic sites; N1 typically shows higher values in triazole amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
